N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with thiazole derivatives under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is often carried out in a microwave reactor to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, are crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include furanone derivatives, alcohols, and substituted thiazole and furan compounds .
Scientific Research Applications
N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxamide share structural similarities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2-ylmethylamine are structurally related.
Uniqueness
N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to its combination of thiazole and furan rings, which confer distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(17-9-12-3-1-7-22-12)6-5-11-10-24-16(18-11)19-15(21)13-4-2-8-23-13/h1-4,7-8,10H,5-6,9H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMHOBYDBKVVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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